2-(3,3-Difluorocyclobutyl)acetic acid

Descripción

Chemical Structure and Properties

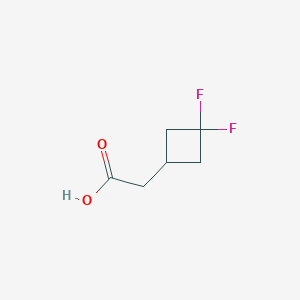

2-(3,3-Difluorocyclobutyl)acetic acid (CAS 1373503-48-0) is a fluorinated cyclobutane derivative with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.125 g/mol . It features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, attached to an acetic acid moiety. The compound is typically supplied with a purity of 97–98% and stored at room temperature .

Applications

This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of LPAR1 antagonists for treating fibrotic diseases . It is also utilized in peptide synthesis, where derivatives like Boc- and Fmoc-protected variants are employed to enhance stability during solid-phase synthesis .

Propiedades

IUPAC Name |

2-(3,3-difluorocyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOWIPYSYJEWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857369 | |

| Record name | (3,3-Difluorocyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373503-48-0 | |

| Record name | (3,3-Difluorocyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,3-difluorocyclobutyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes

Cyclization and Fluorination : The process typically starts with the cyclization of suitable precursors, followed by selective fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Ethyl 3,3-Difluorocyclobutanecarboxylate as Intermediate : This compound is often used as a common intermediate to obtain various 3,3-difluorocyclobutyl-substituted derivatives, including carboxylic acids.

Industrial Production Methods

Industrial production involves scaling up laboratory methods using continuous flow reactors and automated systems to ensure high yield and purity while minimizing by-products and ensuring process safety.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Aqueous or organic solvents, controlled temperature | Corresponding ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4) | Inert atmosphere, controlled temperature | Alcohol derivatives |

| Substitution | Nucleophiles (amines, thiols) under basic conditions | Polar solvents, controlled pH and temperature | Substituted cyclobutyl derivatives |

Multigram Synthesis Approaches

For multigram synthesis, ethyl 3,3-difluorocyclobutanecarboxylate is a convenient intermediate. Alternative pathways involve the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanone or -cyclobutanol.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,3-Difluorocyclobutyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted cyclobutyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Piperazine Derivatives

2-(3,3-Difluorocyclobutyl)acetic acid serves as a precursor in the synthesis of piperazine derivatives, which are significant in drug development due to their roles as RORγ modulators. These modulators are relevant in immunology and cancer research. The compound enhances the biological activity of synthesized drugs, making it a valuable component in pharmaceutical formulations.

Enzyme Inhibition Studies

Research has shown that structural analogs of this compound can act as moderate inhibitors for specific enzymes. In biochemical assays, the interaction between the compound and enzyme active sites is monitored to assess its potential in developing new inhibitors.

Polymer Modification

The difluorocyclobutyl group enhances the thermal stability and chemical resistance of polymers when incorporated into their structure. This application is crucial for developing advanced materials with improved durability and performance characteristics.

Surface Modification of Nanoparticles

In nanotechnology, this compound is utilized to modify the surface properties of nanoparticles. This modification improves their stability and dispersibility in various media, which is essential for applications in drug delivery systems and diagnostic imaging.

Development of Herbicides and Fungicides

The compound is being investigated for its potential use as an herbicide or fungicide. Field trials have shown promising results against specific plant species and fungi, indicating its efficacy as a new agrochemical agent.

Antimicrobial Properties

Derivatives of this compound are studied for their antimicrobial properties to extend the shelf life of food products. Microbiological assays monitor the effectiveness of these derivatives against microbial growth over time.

Fuel Additives

The compound has been evaluated as an additive in fuels to enhance combustion efficiency and reduce emissions. Its unique chemical structure contributes to improved performance metrics in fuel applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Synthesis of piperazine derivatives | Enhances biological activity; potential drug modulator |

| Biochemistry | Enzyme inhibition studies | Moderate inhibitors for specific enzymes |

| Materials Engineering | Polymer modification | Improved thermal stability and chemical resistance |

| Nanotechnology | Surface modification of nanoparticles | Enhanced stability and dispersibility |

| Agrochemistry | Development of herbicides/fungicides | Effective against specific weeds and fungi |

| Food Chemistry | Antimicrobial properties | Extends shelf life of food products |

| Petrochemistry | Fuel additives | Improves combustion efficiency |

Case Study 1: Enzyme Inhibition

A study conducted on enzyme interactions with this compound analogs revealed that certain modifications resulted in significant inhibition rates against target enzymes involved in metabolic pathways related to inflammation.

Case Study 2: Nanoparticle Stability

Research involving the grafting of this compound onto nanoparticle surfaces demonstrated a marked improvement in stability under various environmental conditions, making them more suitable for biomedical applications.

Mecanismo De Acción

The mechanism of action of 2-(3,3-Difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparación Con Compuestos Similares

Cycloalkane-Based Fluorinated Carboxylic Acids

The table below compares 2-(3,3-Difluorocyclobutyl)acetic acid with structurally related fluorinated carboxylic acids:

Key Observations:

- Ring Size and Strain : The cyclobutane ring in the target compound introduces greater ring strain compared to cyclohexane derivatives, enhancing reactivity in coupling reactions .

- Fluorination Impact : Difluoro substitution improves metabolic stability and lipophilicity , making the compound favorable for CNS-targeting drugs .

- Functional Group : The acetic acid moiety enables conjugation with amines or alcohols, a feature absent in 3,3-Difluorocyclobutanecarboxylic acid .

Derivatives and Modifications

Functional Insights:

Actividad Biológica

2-(3,3-Difluorocyclobutyl)acetic acid is a compound of increasing interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, biochemical interactions, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₈F₂O₂, with a molecular weight of 150.13 g/mol. The compound features a cyclobutane ring substituted with two fluorine atoms and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- RORγ Modulation : The compound is utilized as a precursor in synthesizing piperazine derivatives that act as modulators of the RORγ receptor, which plays a critical role in immune response and inflammation.

- Enzyme Inhibition : Studies suggest that structural analogs of this compound may interact with specific enzymes, indicating potential for use as enzyme inhibitors in biochemical assays.

- Agrochemical Potential : The compound is investigated for its efficacy as a herbicide or fungicide, with early trials showing activity against certain weeds and fungi.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| RORγ Modulation | Acts as a precursor for piperazine derivatives affecting immune responses |

| Enzyme Inhibition | Potential interaction with specific enzymes leading to inhibition |

| Agrochemical Research | Tested for herbicidal and fungicidal properties |

| Antimicrobial Effects | Studied for antimicrobial properties to extend food shelf life |

RORγ Receptor Modulation

This compound has been shown to influence RORγ receptor activity. This receptor is involved in various signaling pathways related to immune system regulation. The synthesized piperazine derivatives derived from this compound have demonstrated affinity in binding assays, necessitating further in vitro and in vivo studies to evaluate their therapeutic potential.

Enzyme Interaction Studies

In biochemical research, the compound's analogs were synthesized and tested against enzyme solutions to observe inhibitory effects. Preliminary results indicate that some analogs can moderately inhibit specific enzymes, suggesting their utility as biochemical tools.

Agrochemical Development

The compound is being explored in agrochemistry for its potential as an effective herbicide or fungicide. Field trials have indicated promising results against certain plant species and fungi, with ongoing studies aimed at optimizing formulations to minimize environmental impact.

Case Study 1: RORγ Modulator Synthesis

A study focused on synthesizing piperazine derivatives from this compound revealed that these compounds could modulate RORγ activity effectively. Binding assays showed a significant affinity for the receptor, indicating potential therapeutic applications in treating autoimmune diseases.

Case Study 2: Enzyme Inhibition Assays

In another study, structural analogs of the compound were tested for their ability to inhibit enzyme activity. Results indicated varying degrees of inhibition across different enzyme targets, highlighting the need for more comprehensive structure-activity relationship studies to identify optimal candidates for drug development.

Q & A

Q. What are the established synthetic routes for 2-(3,3-Difluorocyclobutyl)acetic acid, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by fluorination. A key intermediate is 3,3-difluorocyclobutan-1-one, which undergoes nucleophilic substitution or Grignard reactions to introduce the acetic acid moiety. For example, PharmaBlock Sciences lists this compound (CAS: 1373503-48-0) as a building block, suggesting optimized routes for pharmaceutical applications . Critical parameters include temperature control during fluorination (to avoid ring strain-induced side reactions) and purification via column chromatography or recrystallization. Monitoring reaction progress with LC-MS ensures intermediate stability.

Q. Which analytical techniques are most effective for characterizing this compound, particularly in confirming the cyclobutane ring and fluorine substitution?

- Methodological Answer :

- X-ray crystallography (using SHELX software ) provides definitive confirmation of the cyclobutane ring geometry and fluorine positions.

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR resolve cyclobutane proton coupling patterns and acetic acid integration .

- IR spectroscopy : C-F stretching vibrations (~1100–1250 cm) and carboxylic acid O-H stretches (~2500–3300 cm) validate functional groups .

Q. How can researchers ensure high purity of this compound, and what common impurities arise during synthesis?

- Methodological Answer :

- Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to separate unreacted intermediates or diastereomers.

- Common impurities : Partially fluorinated cyclobutane derivatives or acetic acid side-chain oxidation products. LC-MS with electrospray ionization (ESI) detects these at low concentrations .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence the physicochemical properties of acetic acid derivatives in drug design contexts?

- Methodological Answer : The cyclobutane ring introduces conformational rigidity, while fluorination enhances metabolic stability and lipophilicity. In TIBSOVO® (ivosidenib), the 3,3-difluorocyclobutyl group improves target binding to IDH1 by reducing entropy losses during protein-ligand interactions . Computational logP calculations (e.g., using ChemAxon) and solubility assays in PBS (pH 7.4) quantify these effects experimentally.

Q. What computational approaches are recommended to model the conformational dynamics of the cyclobutane ring in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict bond angles and fluorine substituent effects on ring puckering .

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS to assess ring flexibility under physiological conditions.

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., NMR chemical shifts or X-ray diffraction patterns) for this compound?

- Methodological Answer :

- NMR : Compare experimental shifts with computed values (GIAO method in Gaussian). Anomalies may arise from solvent effects or dynamic averaging—variable-temperature NMR can resolve this .

- X-ray : Refine SHELXL models with TWIN or RIGU commands to address twinning or disorder in the cyclobutane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.